molecular formula C10H7F6NO B4858785 3,3,3-trifluoro-N-phenyl-2-(trifluoromethyl)propanamide

3,3,3-trifluoro-N-phenyl-2-(trifluoromethyl)propanamide

Cat. No.: B4858785
M. Wt: 271.16 g/mol
InChI Key: XPIFVEYZDUPYEC-UHFFFAOYSA-N
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Description

3,3,3-Trifluoro-N-phenyl-2-(trifluoromethyl)propanamide is a fluorinated organic compound with the molecular formula C10H7F6NO and a molecular weight of 271.159 g/mol . This compound is characterized by the presence of trifluoromethyl groups, which impart unique chemical and physical properties. It is commonly used in various scientific research applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3,3-trifluoro-N-phenyl-2-(trifluoromethyl)propanamide typically involves the reaction of trifluoroacetic anhydride with aniline in the presence of a base such as pyridine . The reaction proceeds through the formation of an intermediate, which is subsequently converted to the final product under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 3,3,3-Trifluoro-N-phenyl-2-(trifluoromethyl)propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine group using reducing agents like lithium aluminum hydride.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.

Major Products Formed:

    Oxidation: Formation of trifluoromethyl-substituted carboxylic acids.

    Reduction: Formation of trifluoromethyl-substituted amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3,3,3-Trifluoro-N-phenyl-2-(trifluoromethyl)propanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds. Its unique reactivity makes it valuable in developing new materials and catalysts.

    Biology: Investigated for its potential as a bioactive molecule. Its fluorinated nature can enhance the metabolic stability and bioavailability of pharmaceuticals.

    Medicine: Explored for its potential use in drug discovery and development. Fluorinated compounds often exhibit improved pharmacokinetic properties.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 3,3,3-trifluoro-N-phenyl-2-(trifluoromethyl)propanamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • 3,3,3-Trifluoro-2-(trifluoromethyl)propionic acid
  • 3-(3-Fluorophenyl)-N-(2-(trifluoromethyl)phenyl)propanamide

Comparison: 3,3,3-Trifluoro-N-phenyl-2-(trifluoromethyl)propanamide is unique due to its specific substitution pattern and the presence of multiple trifluoromethyl groups. This imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, compared to other similar compounds .

Properties

IUPAC Name

3,3,3-trifluoro-N-phenyl-2-(trifluoromethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F6NO/c11-9(12,13)7(10(14,15)16)8(18)17-6-4-2-1-3-5-6/h1-5,7H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPIFVEYZDUPYEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C(C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F6NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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